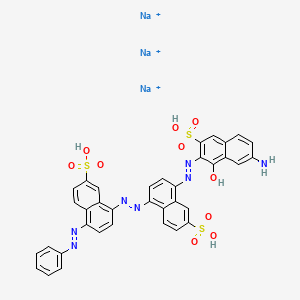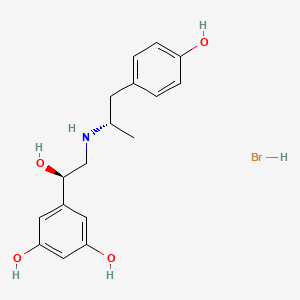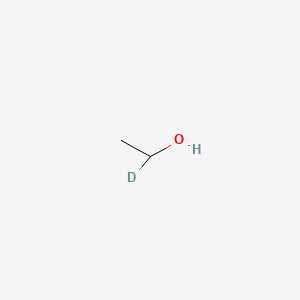
Dichloroethoxyoxovanadium (V)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloroethoxyoxovanadium (V) is an organometallic compound with the chemical formula VOCl2(OC2H5). It is a derivative of vanadium, a transition metal known for its diverse oxidation states and catalytic properties.
Métodos De Preparación
Dichloroethoxyoxovanadium (V) can be synthesized through several methods. One common synthetic route involves the reaction of vanadium oxide with triethoxysilane in carbon tetrachloride, resulting in the formation of VOCl2(OC2H5)3 . Another method involves the reaction of chlorinated vanadate with alcohol to produce the desired compound . These methods typically require controlled reaction conditions, including specific temperatures and solvents, to ensure the successful formation of the compound.
Análisis De Reacciones Químicas
Dichloroethoxyoxovanadium (V) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as a catalyst in organic synthesis, particularly in oxidation reactions . For example, it can catalyze the oxidation of alcohols to aldehydes or ketones under mild conditions. Common reagents used in these reactions include hydrogen peroxide and tert-butyl hydroperoxide. The major products formed from these reactions depend on the specific substrates and reaction conditions employed.
Aplicaciones Científicas De Investigación
Dichloroethoxyoxovanadium (V) has several scientific research applications. In chemistry, it is used as a catalyst for various organic transformations, including olefin oligomerization and epoxide cycloaddition . In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with biological molecules. In medicine, vanadium compounds, including dichloroethoxyoxovanadium (V), are being explored for their potential therapeutic effects, such as antidiabetic and anticancer properties . In industry, it is used in the production of fine chemicals and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism of action of dichloroethoxyoxovanadium (V) involves its ability to interact with various molecular targets and pathways. As a catalyst, it facilitates chemical reactions by providing an alternative reaction pathway with lower activation energy. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparación Con Compuestos Similares
Dichloroethoxyoxovanadium (V) can be compared with other vanadium compounds, such as oxovanadium (IV) and dioxovanadium (V) complexes. These compounds share similar catalytic properties but differ in their oxidation states and ligand environments . For example, oxovanadium (IV) complexes are often used as catalysts in oxidation reactions, while dioxovanadium (V) complexes are employed in olefin oligomerization . The unique combination of ligands in dichloroethoxyoxovanadium (V) provides distinct reactivity and selectivity compared to other vanadium compounds.
Similar Compounds
- Oxovanadium (IV) complexes
- Dioxovanadium (V) complexes
- Vanadium pentoxide (V2O5)
- Vanadium dioxide (VO2)
- Vanadium sesquioxide (V2O3)
These compounds exhibit various oxidation states and coordination environments, contributing to their diverse chemical and catalytic properties .
Propiedades
IUPAC Name |
2,2-dichloroethanol;oxovanadium(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O.O.V/c3-2(4)1-5;;/h2,5H,1H2;;/q;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXQDWMYQOVJSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)O.O=[V+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O2V+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724771 |
Source


|
| Record name | 2,2-dichloroethanol;oxovanadium(2+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801-77-0 |
Source


|
| Record name | 2,2-dichloroethanol;oxovanadium(2+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)


![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)



![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B1148309.png)

